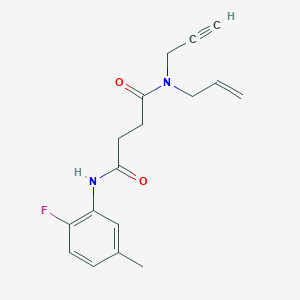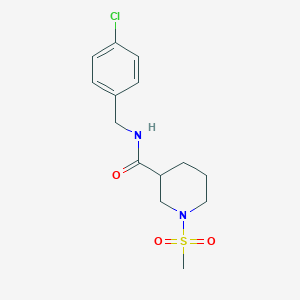
N-(4-chlorobenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives, including those with sulfonyl and benzyl groups, are synthesized through various methods, focusing on introducing specific functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated enhanced activity with the introduction of bulky moieties and substituents at the nitrogen atom, indicating the significance of structural modifications in determining biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular interaction and structure-activity relationship (SAR) studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provide insights into how specific substitutions and structural configurations impact the binding and activity at target sites, such as receptors or enzymes. These studies highlight the importance of the piperidine nitrogen atom's basic quality and the impact of substituents on the aromatic rings (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives can be influenced by the nature of the substituents attached to the piperidine ring and the presence of sulfonyl groups. For instance, the reaction of acetylenic sulfones with beta and gamma-chloroamines to cyclize into piperidines and related structures showcases the reactivity of sulfonyl-containing piperidines under specific conditions (Back & Nakajima, 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity of piperidine derivatives can be significantly influenced by molecular structure and the presence of specific functional groups. While specific data on N-(4-chlorobenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is not available, analogous compounds exhibit varied solubility patterns in organic solvents and water, depending on the nature and position of substituents.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability, are key aspects of piperidine derivatives. The introduction of sulfonyl and benzyl groups affects the electron distribution within the molecule, influencing its reactivity and interaction with biological targets. Studies on similar compounds highlight the role of the sulfonyl group in enhancing enantioselectivity and reactivity in catalytic processes (Wang et al., 2006).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17-8-2-3-12(10-17)14(18)16-9-11-4-6-13(15)7-5-11/h4-7,12H,2-3,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWHDCJDAHYHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(methylthio)benzyl]amino}-2-propanol hydrochloride](/img/structure/B4412401.png)
![methyl 4-(4-acetyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4412402.png)
![N-(2,3-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4412416.png)
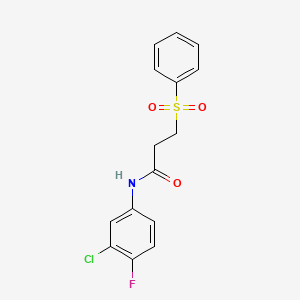
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4412424.png)
![1-ethyl-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4412427.png)
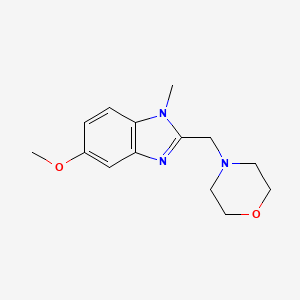
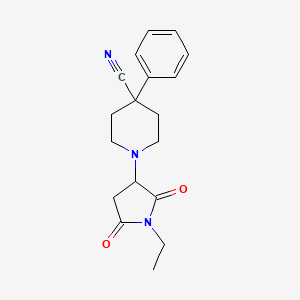
![ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412446.png)
![2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4412459.png)
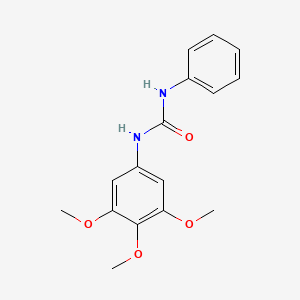
![1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4412474.png)
![methyl 6-acetyl-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4412484.png)
